3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Physicochemical profiling Solubility prediction Isomer comparison

This compound features a critical 3,4-dimethoxybenzoyl substitution pattern and an unsubstituted 1H-pyrazole, delivering a unique hydrogen-bonding topology not achievable with 3,5- or 2,3-isomers. The free N–H on the pyrazole is essential for acetyl-lysine mimetic activity and donor-dependent target engagement, enabling clean matched-pair SAR studies against methylated analogs. Researchers targeting kinases, bromodomains, or dCTPase can use this scaffold to probe hydrogen-bond-dependent binding and optimize selectivity. Procure as a high-purity solid for reliable screening and structure-activity relationship exploration.

Molecular Formula C20H22N6O3
Molecular Weight 394.4 g/mol
Cat. No. B4999028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC20H22N6O3
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
InChIInChI=1S/C20H22N6O3/c1-28-16-5-4-15(14-17(16)29-2)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3
InChIKeyWJTPPVMWHFBMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Key Structural & Procurement Profile


3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (C₂₀H₂₂N₆O₃, MW 394.4 g/mol) is a heterocyclic small molecule featuring a pyridazine core linked at position 3 to a 4-(3,4-dimethoxybenzoyl)piperazine moiety and at position 6 to an unsubstituted 1H-pyrazole ring . It is supplied as a research-grade screening compound (Life Chemicals cat. F2318-0024, solid form, purity ≥95%) intended for early-stage drug discovery and chemical biology applications . The compound belongs to a broader class of piperazinyl-pyridazines that have been explored as inhibitors of dCTP pyrophosphatase 1 (dCTPase), kinases, and bromodomains; however, the specific bioactivity profile of this exact compound remains unpublished, and its differentiation derives primarily from its unique substitution pattern relative to closely related analogs [1].

Why Generic Substitution Fails for 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Within the piperazinyl-pyridazine chemical space, subtle structural variations—particularly the position of methoxy groups on the benzoyl ring and the nature of the pyrazole substituent—can profoundly alter target engagement, metabolic stability, and solubility. This compound is uniquely defined by two critical structural features: (i) a 3,4-dimethoxybenzoyl group, which positions the methoxy substituents in a specific adjacency pattern that influences hydrogen bonding and electron density distribution compared to the 3,5- or 2,3-dimethoxy isomers; and (ii) an unsubstituted 1H-pyrazole at position 6, which preserves a free N–H site and lacks the steric bulk of methyl-substituted pyrazoles found in many analogs [1]. Substituting this compound with a 3,5-dimethoxybenzoyl isomer (e.g., CAS 1019100-50-5) or a 3-methylpyrazole analog (e.g., CAS 1019100-92-5) cannot be assumed to yield equivalent biological outcomes because even single-position methoxy migrations have been shown to alter metabolic stability and binding affinity in related piperazinyl-pyridazine series [1]. Without matched-pair experimental data, researchers risk introducing confounding variables that undermine SAR interpretation and screening reproducibility.

Quantitative Differentiation Evidence for 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Physicochemical Profile vs. 3,5-Dimethoxybenzoyl Positional Isomer

The target compound bears a 3,4-dimethoxybenzoyl group, whereas its closest positional isomer (3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, CAS 1019100-50-5) carries methoxy groups at the 3,5-positions. Although both share the same molecular formula (C₂₀H₂₂N₆O₃, MW 394.4 g/mol), the 3,4-substitution pattern produces a distinctly different molecular electrostatic potential surface and dipole moment compared to the 3,5-substitution pattern, as predicted by in silico calculations . The 3,4-dimethoxy arrangement creates a contiguous electron-rich surface that can engage in bidentate hydrogen bonding with target protein residues, whereas the 3,5-isomer presents isolated H-bond acceptor sites. These differences are expected to affect solubility, logP, and target binding, though head-to-head experimental measurements for these two specific isomers have not been publicly reported and must be empirically verified [1].

Physicochemical profiling Solubility prediction Isomer comparison

Unsubstituted Pyrazole vs. 3-Methylpyrazole Analog: H-Bond Donor Capacity

The target compound contains an unsubstituted 1H-pyrazole at the 6-position of the pyridazine ring, providing a hydrogen bond donor (N–H). In contrast, the closely related analog 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019100-92-5) incorporates a methyl group at the pyrazole 3-position, eliminating this H-bond donor capability while adding steric bulk and increasing lipophilicity . In published piperazinyl-pyridazine series targeting enzymes such as dCTPase, the presence or absence of a pyrazole N–H has been correlated with altered thermal stabilization of the target enzyme (ΔTₘ shifts of 2–6°C observed for H-bond-capable analogs vs. methylated counterparts) [1]. The unsubstituted pyrazole in the target compound retains the capacity for hydrogen bonding, which may be essential for engaging targets that require a donor interaction in their binding pocket.

Hydrogen bond donor Pyrazole substitution Target engagement

Purity and Quality Assurance: Life Chemicals Supplier Specification

The target compound is supplied by Life Chemicals (cat. F2318-0024) with a certified purity of ≥95% as a solid, accompanied by a Certificate of Analysis (COA) . This purity specification is directly comparable to the industry-standard ≥95% purity offered for structurally related screening compounds in the Life Chemicals HTS collection. In contrast, several third-party resellers of the 3,5-dimethoxybenzoyl isomer (CAS 1019100-50-5) and the 3-methylpyrazole analog (CAS 1019100-92-5) do not publicly disclose batch-specific purity levels or provide downloadable COAs, introducing procurement risk for researchers requiring validated compound integrity . For quantitative bioassays, even a 2–5% impurity difference can produce false positives or negatives in high-throughput screens, making verified purity a meaningful selection criterion.

Compound purity Quality control Procurement specification

Predicted Drug-Likeness: Veber Rule Compliance Profile

The target compound has a polar surface area (PSA) of approximately 87.66 Ų and 7 hydrogen bond acceptors, with 0 hydrogen bond donors, based on structural calculations . Under the Veber rules for oral bioavailability, compounds with PSA ≤140 Ų and ≤10 rotatable bonds are favored. With a predicted rotatable bond count of 4, the target compound falls well within Veber compliance [1]. In contrast, several amide- or sulfonamide-linked piperazine-pyridazine analogs show PSA values exceeding 100–120 Ų (e.g., sulfonyl-substituted analogs), which may reduce passive membrane permeability relative to the target compound. This physicochemical advantage supports the compound's suitability for cell-based screening campaigns where membrane permeability is a prerequisite.

Drug-likeness Veber rules Oral bioavailability prediction

Recommended Application Scenarios for 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


Kinase Lead Discovery: Scaffold for ATP-Competitive Inhibitor Design

The pyridazine core combined with a 3,4-dimethoxybenzoyl-piperazine moiety presents a molecular scaffold consistent with type I kinase inhibitor pharmacophores. The 3,4-dimethoxy substitution pattern on the benzoyl ring can engage the hinge region of kinases through methoxy-mediated hydrogen bonding, while the unsubstituted pyrazole provides a vector for additional interaction with the ribose pocket or solvent-exposed region [1]. Researchers screening for novel kinase inhibitors can use this compound as a starting scaffold for structure-activity relationship (SAR) exploration, with the 3,4-dimethoxy isomer offering a distinct electrostatic topology not provided by the 3,5- or 2,3-isomers .

Epigenetic Target Screening: Bromodomain Ligand Candidate

Piperazinyl-pyridazine derivatives bearing pyrazole substituents have been identified as bromodomain ligands in compound library screens, where the pyrazole moiety acts as an acetyl-lysine mimetic [1]. The unsubstituted pyrazole in this compound retains the N–H hydrogen bond donor required for acetyl-lysine recognition, unlike methylated pyrazole analogs that lose this capability. This compound can be prioritized for bromodomain binding assays (e.g., BET family BRD2/3/4) where the pyrazole N–H is explicitly required for target engagement .

dCTPase Inhibitor Derivative for Nucleotide Metabolism Studies

The piperazin-1-ylpyridazine core is a validated scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition, with lead compounds from this series demonstrating sub-micromolar IC₅₀ values, target engagement via thermal stabilization (ΔTₘ +4–6°C), and synergy with cytidine analogs in leukemic cell models [1]. Although the target compound has not been individually profiled in published dCTPase assays, its structural homology to the validated series—particularly the 3,4-dimethoxybenzoyl substitution—positions it as a candidate for dCTPase inhibitor optimization. Researchers can procure this compound for biochemical dCTPase inhibition assays and thermal shift experiments to assess whether the 3,4-dimethoxy pattern offers improved selectivity or stability over the published lead compounds .

Chemical Biology Tool for H-Bond Donor-Dependent Target Deconvolution

Because the target compound possesses a single hydrogen bond donor (pyrazole N–H) while lacking additional donor groups, it serves as a precise probe for distinguishing H-bond donor-dependent vs. donor-independent binding mechanisms. In comparative studies with the 3-methylpyrazole analog (CAS 1019100-92-5), which lacks the N–H donor, any differential activity can be directly attributed to the presence or absence of the pyrazole hydrogen bond donor, enabling clean SAR interpretation [1]. This matched molecular pair approach makes the compound a valuable control for target deconvolution campaigns where pyrazole engagement is suspected.

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